L-Tyrosine tert-butyl ester L-Tyrosine tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 16874-12-7
VCID: VC21537891
InChI: InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol

L-Tyrosine tert-butyl ester

CAS No.: 16874-12-7

Cat. No.: VC21537891

Molecular Formula: C13H19NO3

Molecular Weight: 237.29 g/mol

* For research use only. Not for human or veterinary use.

L-Tyrosine tert-butyl ester - 16874-12-7

CAS No. 16874-12-7
Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
IUPAC Name tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3/t11-/m0/s1
Standard InChI Key DIGHFXIWRPMGSA-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N
SMILES CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N
Canonical SMILES CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N

Chemical Properties and Structure

L-Tyrosine tert-butyl ester is a modified amino acid with the molecular formula C13H19NO3 and a molecular weight of 237.30 g/mol . The compound features a phenolic hydroxyl group characteristic of tyrosine, while the carboxyl group is protected as a tert-butyl ester. Its IUPAC name is tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate , and it exists in crystalline form at room temperature .

The three-dimensional structure maintains the stereochemistry of the original L-tyrosine, with the S configuration at the alpha carbon. This stereochemical purity is reflected in its optical activity measurements, which show a specific rotation of [α]20/D +25±1° (c = 2% in ethanol) . The physical characteristics of L-Tyrosine tert-butyl ester are summarized in the following table:

PropertyValueSource
CAS Number16874-12-7
Molecular FormulaC13H19NO3
Molecular Weight237.30 g/mol
Physical FormCrystals
Melting Point141-144°C
Optical Rotation[α]20/D +25±1° (c = 2% in ethanol)
SMILES NotationCC(C)(C)OC(=O)C@@HCC1=CC=C(O)C=C1

The tert-butyl ester group provides important protection to the carboxyl functionality, preventing unwanted reactions during peptide synthesis and other chemical transformations. This protection is crucial for controlled reactivity in complex synthetic processes .

Synthesis and Preparation Methods

The synthesis of L-Tyrosine tert-butyl ester typically involves the esterification of L-tyrosine using tert-butanol under acidic conditions. This process selectively protects the carboxyl group while leaving the amine and phenolic hydroxyl groups available for further modifications. The compound is commonly available in high purity, with commercial sources offering purities of 98% or higher .

Researchers often utilize L-Tyrosine tert-butyl ester as a starting material for the synthesis of more complex tyrosine derivatives. For instance, the amino group can be further protected with groups such as Fmoc (9-fluorenylmethoxycarbonyl) to produce Fmoc-L-tyrosine tert-butyl ester, which is particularly valuable in solid-phase peptide synthesis applications .

The commercial availability of high-purity L-Tyrosine tert-butyl ester eliminates the need for many laboratories to synthesize this intermediate themselves, facilitating research that requires this compound as a building block.

Applications in Pharmaceutical Development

L-Tyrosine tert-butyl ester serves as a key intermediate in the synthesis of peptide-based drugs and other pharmaceutical compounds . Its importance in pharmaceutical development stems from several factors:

Drug Design and Development

The compound is particularly valuable in the development of drugs targeting neurological disorders due to tyrosine's role in neurotransmitter synthesis . The protected carboxyl group allows for selective reactions at the amino or phenolic positions, enabling the creation of complex drug molecules with specific pharmacological properties.

In pharmaceutical manufacturing, L-Tyrosine tert-butyl ester functions as a building block for creating drugs with improved bioavailability, stability, and therapeutic efficacy . Its incorporation into drug candidates can enhance their pharmacokinetic profiles and target specificity.

Structure-Activity Relationship Studies

Researchers utilize L-Tyrosine tert-butyl ester in structure-activity relationship studies to understand how structural modifications impact biological activity. By systematically altering different portions of the molecule, scientists can develop more effective pharmaceutical agents with enhanced therapeutic properties and reduced side effects.

Role in Peptide and Protein Synthesis

One of the most significant applications of L-Tyrosine tert-butyl ester is in peptide synthesis, where it serves as a crucial building block for creating complex peptide structures .

Solution-Phase Peptide Synthesis

L-Tyrosine tert-butyl ester is particularly well-suited for solution-phase peptide synthesis . The tert-butyl protection of the carboxyl group allows for selective coupling reactions at the amino terminus. This selectivity is essential for controlling the directionality of peptide bond formation and preventing unwanted side reactions.

Bioconjugation Applications

The compound is valuable in bioconjugation processes, which involve the attachment of biomolecules to surfaces or other molecules . These techniques are crucial in diagnostics and therapeutic applications, including the development of targeted drug delivery systems, biosensors, and imaging agents.

Research Applications in Biochemistry and Neuroscience

L-Tyrosine tert-butyl ester finds extensive use in biochemical and neuroscience research due to its relationship to tyrosine, a precursor to important neurotransmitters like dopamine, norepinephrine, and epinephrine.

Neurotransmitter Research

As a derivative of tyrosine, L-Tyrosine tert-butyl ester aids in studies related to neurotransmitter synthesis . Researchers employ this compound to investigate pathways involved in neurotransmitter production, helping to elucidate mechanisms underlying mood regulation, cognitive function, and neurological disorders.

Protein Interaction Studies

The compound is used in research examining protein interactions and enzyme activities, providing insights into cellular processes and disease mechanisms . By incorporating L-Tyrosine tert-butyl ester into peptides or proteins, researchers can study how tyrosine residues influence protein structure, function, and interactions with other biomolecules.

Applications in Other Industries

Beyond pharmaceutical and biochemical research, L-Tyrosine tert-butyl ester has found applications in several other industries:

Cosmetic Formulations

The compound is incorporated into skincare products due to its antioxidant properties . These properties help protect skin cells from oxidative stress, potentially promoting healthier skin. The phenolic hydroxyl group of the tyrosine moiety contributes to these antioxidant effects.

Food Industry Applications

Research Findings and Experimental Uses

Several research studies have employed L-Tyrosine tert-butyl ester or its derivatives to investigate important biochemical processes.

Peroxynitrite-Mediated Tyrosine Nitration

A significant study utilized N-t-BOC-L-tyrosine tert-butyl ester (BTBE), a derivative of L-Tyrosine tert-butyl ester, to investigate peroxynitrite-mediated tyrosine nitration in phospholipid bilayers . This research provided insights into the mechanisms of tyrosine nitration in nonpolar compartments, which is relevant to understanding protein modifications in biomembranes.

The study demonstrated that BTBE incorporated into phosphatidylcholine liposomes could serve as a hydrophobic probe for studying nitration mechanisms . The researchers observed maximum 3-nitro-BTBE yields of approximately 3% at pH 7.4 and detected the formation of BTBE phenoxyl radicals using electron spin resonance (ESR).

These findings have implications for understanding protein and lipid nitration in biomembranes and lipoproteins, processes that are associated with various pathological conditions including inflammation and neurodegenerative diseases .

Fluorescent Labeling Techniques

L-Tyrosine tert-butyl ester and its derivatives can be employed in fluorescent labeling techniques . These applications enhance the visualization of proteins in cellular studies, which is essential for understanding cellular processes, protein trafficking, and interactions in living systems.

Comparison with Related Compounds

L-Tyrosine tert-butyl ester belongs to a family of protected amino acids used in peptide synthesis and pharmaceutical development. Understanding its relationship to similar compounds helps contextualize its specific applications and advantages.

Relationship to Other Protected Tyrosine Derivatives

Several related compounds appear in the scientific literature, including:

  • Fmoc-L-tyrosine tert-butyl ester: Features additional protection of the amino group with the Fmoc moiety, making it especially valuable for solid-phase peptide synthesis protocols .

  • O-tert-Butyl-L-tyrosine t-butyl ester hydrochloride: Contains protection on both the carboxyl group (as tert-butyl ester) and the phenolic hydroxyl (as tert-butyl ether) . This dual protection strategy is useful when selective reactivity at the amino group is required.

  • L-Tyrosine methyl ester: Uses a methyl ester instead of tert-butyl ester for carboxyl protection. The methyl group offers less steric hindrance and different deprotection conditions compared to the tert-butyl group .

Each of these derivatives offers specific advantages depending on the intended application, synthetic strategy, and deprotection conditions required.

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